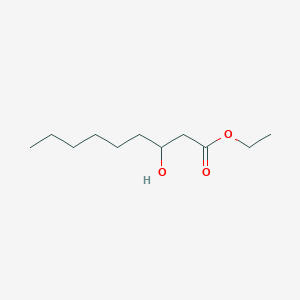

Ethyl 3-hydroxynonanoate

Description

Properties

Molecular Formula |

C11H22O3 |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

ethyl 3-hydroxynonanoate |

InChI |

InChI=1S/C11H22O3/c1-3-5-6-7-8-10(12)9-11(13)14-4-2/h10,12H,3-9H2,1-2H3 |

InChI Key |

KSVXXMHBVOBCHL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC(=O)OCC)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Hydroxynonanoate

Chemical Synthesis Approaches

Chemical methods for synthesizing ethyl 3-hydroxynonanoate offer versatility and scalability. These approaches often involve multi-step sequences starting from readily available precursors.

Direct Esterification and Transesterification Strategies for this compound Synthesis

Direct esterification of 3-hydroxynonanoic acid with ethanol (B145695), typically in the presence of an acid catalyst, represents a straightforward route to this compound. The reaction equilibrium is generally driven forward by the removal of water.

Transesterification, another key strategy, involves the conversion of a different ester of 3-hydroxynonanoic acid (e.g., the methyl ester) into the ethyl ester by reaction with ethanol. wikipedia.org This process is also commonly catalyzed by acids or bases. wikipedia.org The choice of catalyst and reaction conditions can be tailored to optimize yield and purity. wikipedia.orgbeilstein-journals.org For instance, heterogeneous catalysts, such as those based on calcium oxide, have demonstrated effectiveness in transesterification reactions, offering potential advantages in terms of catalyst separation and reuse. beilstein-journals.org

| Reaction Type | Reactants | Catalyst | Key Features |

| Direct Esterification | 3-Hydroxynonanoic acid, Ethanol | Acid Catalyst | Equilibrium-driven reaction; water removal is crucial. |

| Transesterification | Mthis compound, Ethanol | Acid or Base Catalyst | Exchange of the ester's alcohol group. wikipedia.org |

Catalytic Reduction of β-Ketoester Precursors to this compound

The catalytic reduction of ethyl 3-oxononanoate serves as a prominent method for the synthesis of this compound. This transformation can be achieved using various reducing agents and catalytic systems. Catalytic hydrogenation, employing metal catalysts such as nickel, palladium, or platinum, is a widely used technique. The stereochemical outcome of the reduction can often be influenced by the choice of catalyst and reaction conditions, including temperature and pressure.

| Precursor | Reduction Method | Catalyst Example | Product |

| Ethyl 3-oxononanoate | Catalytic Hydrogenation | Raney Nickel | This compound |

| Ethyl 3-oxononanoate | Chemical Reduction | Sodium Borohydride | This compound |

Reformatsky Reactions and Subsequent Derivatization Leading to this compound

The Reformatsky reaction provides a classic carbon-carbon bond-forming strategy that can be adapted for the synthesis of β-hydroxy esters. iitk.ac.inwikipedia.org This reaction typically involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, known as a Reformatsky enolate. wikipedia.orgpsiberg.com This enolate then reacts with an aldehyde or ketone to yield a β-hydroxy ester upon acidic workup. wikipedia.org For the synthesis of this compound, the Reformatsky reaction would involve the reaction of ethyl bromoacetate with heptanal in the presence of activated zinc. thermofisher.com

The reaction proceeds via the formation of a zinc enolate intermediate which then adds to the carbonyl group of the aldehyde. iitk.ac.in The versatility of the Reformatsky reaction is enhanced by its compatibility with a range of functional groups and the relatively mild reaction conditions often employed. iitk.ac.in

| Reactant 1 | Reactant 2 | Metal | Product |

| Ethyl bromoacetate | Heptanal | Zinc | This compound |

Ozonolysis and Subsequent Conversion of Unsaturated Fatty Acid Derivatives to 3-Hydroxynonanoate Esters

Ozonolysis of specific unsaturated fatty acid derivatives presents an alternative pathway to 3-hydroxyalkanoates. This method involves the oxidative cleavage of a carbon-carbon double bond by ozone. mdpi.comgoogle.com For instance, the ozonolysis of an appropriate unsaturated ester, followed by reductive workup of the resulting ozonide, can yield an aldehyde. This aldehyde can then be subjected to further reactions, such as an aldol (B89426) condensation followed by reduction, to construct the 3-hydroxy ester framework.

The ozonolysis of oleic acid, for example, produces azelaic acid and pelargonic acid. researchgate.net While not a direct route to this compound, this demonstrates the principle of cleaving larger molecules to obtain shorter-chain functionalized products. The specific unsaturated precursor required for this compound would need to be carefully selected to yield the desired nine-carbon backbone with the hydroxyl group at the C-3 position after the reaction sequence. The ozonolysis reaction is typically carried out at low temperatures, and the intermediate ozonides are often not isolated but are directly converted to the desired products. cdnsciencepub.comnih.gov

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalytic methods offer the significant advantage of high stereoselectivity, enabling the production of enantiomerically pure forms of this compound. These methods often utilize whole microbial cells or isolated enzymes.

Microbial Reduction of β-Ketoesters for Stereoselective Production of 3-Hydroxynonanoate Esters

The microbial reduction of ethyl 3-oxononanoate is a well-established and highly effective method for producing chiral this compound. elsevierpure.com A wide variety of microorganisms, including baker's yeast (Saccharomyces cerevisiae), have been shown to catalyze this reduction with high enantioselectivity. studycorgi.comethz.ch These microorganisms contain oxidoreductase enzymes that preferentially deliver a hydride to one face of the prochiral ketone, leading to the formation of a specific stereoisomer of the corresponding secondary alcohol.

The enantiomeric excess (e.e.) and yield of the product can be influenced by various factors, including the choice of microorganism, substrate concentration, and reaction conditions such as temperature and pH. researchgate.net For example, different yeast strains can produce either the (S) or (R)-enantiomer of a β-hydroxy ester. elsevierpure.com The use of immobilized microbial cells can also offer benefits in terms of catalyst stability and reusability. researchgate.net

| Microorganism | Substrate | Product | Key Advantage |

| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl 3-oxononanoate | (S)-Ethyl 3-hydroxynonanoate | High stereoselectivity, readily available biocatalyst. studycorgi.comethz.ch |

| Geotrichum candidum | Ethyl 3-oxononanoate | (R)-Ethyl 3-hydroxynonanoate | Can produce the opposite enantiomer to baker's yeast. researchgate.net |

| Acetobacter sp. | Ethyl 3-oxononanoate | (R)-Ethyl 3-hydroxybutyrate (B1226725) | Demonstrates anti-Prelog stereoselectivity. researchgate.net |

Lipase-Catalyzed Transformations for this compound Formation

Lipases are versatile enzymes that can catalyze the kinetic resolution of racemic mixtures of chiral alcohols and esters. This approach relies on the differential rate of reaction of the two enantiomers with the enzyme, allowing for their separation.

In a typical kinetic resolution of racemic this compound, a lipase (B570770) is used to selectively acylate one of the enantiomers in the presence of an acyl donor, such as vinyl acetate. nih.gov This results in the formation of an ester from one enantiomer, while the other enantiomer remains as the unreacted alcohol. Subsequently, the esterified and unreacted alcohol enantiomers can be separated. Lipases such as those from Pseudomonas cepacia and Candida antarctica are commonly employed for these transformations. scielo.brmdpi.com

Alternatively, enzymatic alcoholysis can be employed for the resolution of a racemic ester. In this case, the lipase selectively catalyzes the reaction of one enantiomer of the ester with an alcohol, leading to the formation of a new ester and the corresponding alcohol of the unreacted enantiomer. The success of the resolution is determined by the enantioselectivity of the lipase, which is often expressed as the enantiomeric ratio (E). A high E value indicates a high degree of separation between the two enantiomers.

While specific data for the lipase-catalyzed resolution of this compound is limited, studies on analogous compounds like ethyl 3-hydroxy-3-phenylpropanoate demonstrate the effectiveness of this method. For example, the hydrolysis of this ester using Pseudomonas cepacia lipase at 50% conversion yielded the remaining (R)-enantiomer with an enantiomeric excess greater than 98%. scielo.br

Table 3: Lipase-Catalyzed Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate

| Lipase Source | Reaction Type | Substrate | Product 1 (ee, %) | Product 2 (ee, %) | Conversion (%) |

| Pseudomonas cepacia (PCL) | Hydrolysis | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | (R)-Ester (>98) | (S)-Acid (93) | 50 |

| Pig Liver Esterase (PLE) | Hydrolysis | (±)-Ethyl 3-hydroxy-3-phenylpropanoate | (R)-Ester (58) | (S)-Acid (46) | 44 |

This table illustrates the enantioselective hydrolysis of a model β-hydroxy ester using different lipases, showcasing the potential for achieving high enantiomeric excess in the resolution of such compounds. Data adapted from a study on the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate and its analogs. scielo.br

Polyhydroxyalkanoate (PHA)-Derived Monomer Production

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. Medium-chain-length PHAs (MCL-PHAs) can be composed of various 3-hydroxyalkanoate monomers, including 3-hydroxynonanoate.

The incorporation of 3-hydroxynonanoate monomers into PHA polymers by bacteria such as Pseudomonas putida is closely linked to the fatty acid β-oxidation pathway. nih.govnrel.govresearchgate.net When grown on fatty acids like nonanoic acid, P. putida metabolizes these substrates through β-oxidation. nih.gov Intermediates of this pathway, specifically (R)-3-hydroxyacyl-CoAs, serve as precursors for PHA synthesis. nih.govresearchgate.net The enzyme PHA synthase (PhaC) then polymerizes these monomers into the PHA chain. frontiersin.orgnih.govmdpi.combiorxiv.org The substrate specificity of the PHA synthase is a key determinant of the monomer composition of the resulting polymer. frontiersin.orgnih.govmdpi.combiorxiv.org Class II PHA synthases, typically found in Pseudomonas species, are known to preferentially polymerize MCL-3-hydroxyacyl-CoAs, including the C9 monomer, 3-hydroxynonanoyl-CoA. nih.gov By manipulating the cultivation conditions, such as the carbon source and the use of β-oxidation inhibitors, the monomer composition of the PHA can be controlled to enrich the content of 3-hydroxynonanoate. nih.govresearchgate.net

Table 4: Monomer Composition of MCL-PHA from Pseudomonas putida KT2440 Grown on Nonanoic Acid

| Monomer | Molar Percentage (%) |

| 3-Hydroxyheptanoate (3HHp) | Minor |

| 3-Hydroxynonanoate (3HN) | ~65 |

This table shows the typical monomer composition of MCL-PHA produced by P. putida KT2440 when nonanoic acid is used as the carbon source, highlighting the prevalence of the 3-hydroxynonanoate monomer. Data based on findings from fed-batch production studies. nih.gov

Once a PHA polymer rich in 3-hydroxynonanoate units has been produced and isolated, the individual monomers can be released through depolymerization. While PHA depolymerases (PhaZ) are responsible for the natural degradation of PHAs into oligomers and monomers, their specificity for longer-chain monomers like 3-hydroxynonanoate is not as well-characterized as for shorter-chain monomers. frontiersin.org

A more controlled and efficient method for obtaining the monomer is through enzymatic alcoholysis of the PHA polymer. researchgate.net This process involves the use of lipases to catalyze the transesterification of the polyester (B1180765) in the presence of an alcohol, such as methanol or ethanol. This reaction breaks the ester bonds of the polymer backbone and forms the corresponding alkyl esters of the constituent 3-hydroxyalkanoates. This method presents a green and efficient route for the recovery of valuable chiral monomers from bio-based polymers. For instance, a novel process for producing 3-hydroxyalkanoate methyl esters (3HAMEs) from MCL-co-LCL PHA has been developed using lipase-catalyzed transesterification. researchgate.net This approach allows for the recovery of the 3-hydroxynonanoate units in the form of their methyl or ethyl esters, which can then be used as chiral building blocks in organic synthesis.

Stereochemical Aspects and Enantioselective Synthesis of Ethyl 3 Hydroxynonanoate

Enantiomeric Forms of Ethyl 3-Hydroxynonanoate: Academic Significance

This compound possesses a single stereocenter at the C-3 position, giving rise to two enantiomers: (R)-ethyl 3-hydroxynonanoate and (S)-ethyl 3-hydroxynonanoate. These non-superimposable mirror images exhibit identical physical properties in a non-chiral environment but can have profoundly different biological activities and interactions with other chiral molecules.

The academic significance of these enantiomers lies in their role as valuable chiral synthons for the preparation of a wide array of complex, biologically active compounds. nih.gov Chiral β-hydroxy esters, in general, are crucial intermediates in the synthesis of natural products, pharmaceuticals, and fine chemicals. nih.gov For instance, optically pure β-hydroxy esters are key components in the synthesis of statin side chains, carbapenem (B1253116) antibiotics, and various pheromones. The specific configuration of the hydroxyl and ester groups in this compound enantiomers provides a defined three-dimensional template that can be elaborated into more complex molecular architectures with high stereochemical control.

Strategies for Stereoselective Synthesis of this compound

The demand for enantiomerically pure forms of this compound has driven the development of various stereoselective synthetic strategies. These methods aim to produce one enantiomer in high excess over the other, a critical requirement for the synthesis of enantiopure target molecules.

Asymmetric Catalysis in this compound Production

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones. The hydrogenation of β-keto esters, such as ethyl 3-oxononanoate, using chiral metal complexes is a prominent strategy. Ruthenium(II) complexes bearing chiral phosphine (B1218219) ligands, particularly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have proven to be highly effective for this transformation. psu.eduscispace.com

The Noyori asymmetric hydrogenation, for example, utilizes Ru-BINAP catalysts to achieve high enantioselectivity in the reduction of a wide range of β-keto esters. harvard.edu The reaction typically proceeds under hydrogen pressure and can be performed with low catalyst loadings. harvard.eduacs.org The choice of the (R)- or (S)-enantiomer of the BINAP ligand dictates the stereochemical outcome of the reduction, allowing for the selective synthesis of either (R)- or (S)-ethyl 3-hydroxynonanoate.

Table 1: Asymmetric Hydrogenation of β-Keto Esters with Ru-BINAP Catalysts

| Catalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ru((R)-BINAP)Cl₂ | Methyl acetoacetate | (R) | >98% | acs.org |

| Ru((S)-BINAP)Cl₂ | Ethyl benzoylacetate | (S) | 97% | scispace.com |

| [{RuCl((R)-SEGPHOS)}₂(μ-Cl)₃][Me₂NH₂] | Ethyl 4-chloro-3-oxobutanoate | (S) | 98% | google.com |

| RuBr₂[(R)-BINAP] | Deuterated ethyl acetoacetate | (R) | 99% | harvard.edu |

This table presents data for analogous β-keto esters to illustrate the effectiveness of Ru-BINAP catalysts in achieving high enantioselectivity.

Stereochemical Control in Microbial Bioreductions of Analogous Ketoesters

Microbial bioreductions offer an environmentally benign and highly selective alternative to chemical methods for the synthesis of chiral alcohols. researchgate.net Whole-cell biocatalysis using various microorganisms, such as baker's yeast (Saccharomyces cerevisiae) and other fungi and bacteria, can effectively reduce β-keto esters to their corresponding β-hydroxy esters with high enantioselectivity. kyoto-u.ac.jp

The stereochemical outcome of these bioreductions is dependent on the specific microorganism, the substrate structure, and the reaction conditions. kyoto-u.ac.jp For instance, the reduction of ethyl 3-oxobutanoate with baker's yeast typically yields the (S)-enantiomer with high enantiomeric excess. kyoto-u.ac.jp However, by modifying the reaction conditions or using different microbial strains, it is possible to obtain the (R)-enantiomer.

The fungus Geotrichum candidum has been shown to be particularly effective in the stereoselective reduction of a range of aliphatic β-ketoesters, including longer-chain substrates analogous to ethyl 3-oxononanoate. tandfonline.com Studies have demonstrated that this microorganism can produce the (R)-hydroxyesters with high optical purity. tandfonline.com

Table 2: Stereoselective Microbial Reduction of Aliphatic β-Ketoesters

| Microorganism | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Geotrichum candidum | Ethyl 3-oxohexanoate | (R) | >98% | tandfonline.com |

| Geotrichum candidum | Ethyl 3-oxooctanoate | (R) | >98% | tandfonline.com |

| Geotrichum candidum | Ethyl 3-oxodecanoate | (R) | >98% | tandfonline.com |

| Pichia etchellsii | Ethyl 4-oxononanoate | (S) | 99% | researchgate.net |

| Yarrowia lipolytica | Diethyl 2-(3-oxocyclohexyl)malonate | (1R,3R) | 31% | researchgate.net |

This table showcases the stereoselectivity of various microorganisms in the reduction of analogous ketoesters, highlighting the potential for producing chiral long-chain β-hydroxy esters.

Enantioselective Enzymatic Transformations

The use of isolated enzymes, or ketoreductases (KREDs), offers even greater control and specificity in the reduction of β-keto esters. nih.gov These enzymes, often derived from microorganisms, catalyze the reduction of carbonyl groups with high enantio- and regioselectivity. The reaction typically requires a cofactor, such as NADPH or NADH, which can be regenerated in situ using a coupled enzyme system.

A wide variety of KREDs have been identified and characterized, providing access to both (R)- and (S)-β-hydroxy esters. nih.gov For example, alcohol dehydrogenases from various sources have been successfully employed for the asymmetric reduction of β-keto esters. nih.gov The choice of enzyme is crucial for achieving the desired stereochemical outcome.

Lipases are another class of enzymes that can be used for the enantioselective synthesis of chiral β-hydroxy esters, primarily through the kinetic resolution of racemic mixtures. unipd.it In this approach, a lipase (B570770) selectively acylates one enantiomer of a racemic β-hydroxy ester, allowing for the separation of the acylated product from the unreacted enantiomer.

Control and Assessment of Enantiomeric Excess in this compound Synthesis

The effectiveness of a stereoselective synthesis is quantified by the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Controlling and accurately assessing the enantiomeric excess is paramount in the synthesis of chiral compounds.

In stereoselective synthesis, factors such as the choice of catalyst, microorganism, or enzyme, as well as reaction parameters like temperature, solvent, and substrate concentration, can significantly influence the enantiomeric excess of the product. Optimization of these conditions is crucial for maximizing the stereoselectivity of the transformation.

The determination of enantiomeric excess is typically achieved using chiral analytical techniques. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most common methods. These techniques employ a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Diastereoselective Approaches in Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound, which contain an additional stereocenter, introduces the challenge of controlling diastereoselectivity. Diastereoselective synthesis aims to produce one diastereomer in high excess over the others.

One common strategy involves the reduction of α-substituted-β-keto esters. The stereochemical outcome of this reduction is influenced by the nature of the reducing agent and the presence of chelating or non-chelating Lewis acids. acs.org For example, the use of a strongly chelating Lewis acid like titanium tetrachloride (TiCl₄) can favor the formation of the syn-diastereomer, while a non-chelating Lewis acid like cerium trichloride (B1173362) (CeCl₃) can lead to the anti-diastereomer. acs.orgresearchgate.net

Another approach is the diastereoselective aldol (B89426) reaction, where a chiral enolate reacts with an aldehyde to form a β-hydroxy ester with two new stereocenters. The stereochemistry of the product is controlled by the geometry of the enolate and the nature of the chiral auxiliary or catalyst used.

Table 3: Diastereoselective Reduction of α-Substituted β-Keto Esters

| Substrate | Reducing System | Diastereomeric Ratio (syn:anti) | Reference |

| α-Methyl-β-keto ester | TiCl₄ / BH₃·py | 99:1 | researchgate.net |

| α-Methyl-β-keto ester | CeCl₃ / LiEt₃BH | 1:99 | researchgate.net |

| α-Isopropyl-β-keto ester | TiCl₄ / BH₃·py | 99:1 | researchgate.net |

| α-Phenyl-β-keto ester | CeCl₃ / LiEt₃BH | 1:99 | researchgate.net |

This table illustrates the high diastereoselectivity that can be achieved in the reduction of α-substituted β-keto esters by carefully selecting the reducing system.

Biochemical Pathways and Enzymatic Transformations Involving Ethyl 3 Hydroxynonanoate

Occurrence and Biogenesis of Hydroxynonanoate Esters in Natural Systems

Hydroxynonanoate esters, including ethyl 3-hydroxynonanoate, are part of a larger family of molecules that can be found in various natural systems. 9-Hydroxynonanoic acid, a related compound, is a known natural product, identified in the royal jelly of honey bees and in the phospholipid and lipopolysaccharide fractions of agricultural soil. dss.go.th Its esters are valuable intermediates in the synthesis of phospholipids (B1166683) and synthetic antigens. dss.go.th

The biogenesis of these esters is often linked to the metabolism of fatty acids in microorganisms. For instance, bacteria of the Pseudomonas genus are known to produce polyhydroxyalkanoates (PHAs), which are polyesters composed of various hydroxyalkanoic acid monomers. jmb.or.krresearchgate.net When grown on specific carbon sources, such as nonanoic acid, these bacteria can incorporate 3-hydroxynonanoate units into the PHA polymer chain. jmb.or.krresearchgate.net The ethyl ester form, specifically, can be a product of microbial fermentation processes where ethanol (B145695) is present, either as a substrate or a metabolic byproduct.

Enzyme Systems Catalyzing Hydroxynonanoate Transformations

A variety of enzymes are capable of catalyzing transformations involving hydroxynonanoate esters. These enzymes play crucial roles in the synthesis, hydrolysis, and modification of these compounds.

Role of Oxidoreductases in β-Ketoester Reduction

The synthesis of chiral β-hydroxy esters like this compound is often achieved through the stereoselective reduction of the corresponding β-keto ester, ethyl 3-oxononanoate. Oxidoreductases, particularly those from microbial sources, are instrumental in this conversion.

Enzymes from various microorganisms, including baker's yeast (Saccharomyces cerevisiae) and other yeasts and bacteria, are known to reduce β-keto esters to their corresponding β-hydroxy esters with high enantioselectivity. tandfonline.comtandfonline.comnih.govethz.ch For instance, Geotrichum candidum has been used for the enantioselective preparation of (R)-3-hydroxyesters. tandfonline.com The stereochemical outcome of these reductions is dependent on the specific enzymes present in the microorganism and the reaction conditions. nih.govethz.ch

Several types of oxidoreductases are involved in these transformations:

Short-chain dehydrogenases/reductases (SDRs) : This large family of enzymes catalyzes NAD(P)H-dependent oxidation/reduction reactions. An example is the (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum, which has been shown to reduce a variety of β-keto esters. nih.gov

Aldo-keto reductases : These enzymes also contribute to the reduction of β-keto esters in organisms like baker's yeast. nih.gov

Thermophilic alcohol dehydrogenases : An example is the (S)-3-hydroxybutyryl-CoA dehydrogenase from Thermus thermophilus HB27, which shows activity towards various β-ketoesters. rsc.org

The general mechanism involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the β-keto ester, resulting in the formation of the hydroxyl group. nih.govrsc.org

| Enzyme Source/Type | Substrate | Product | Key Findings |

| Geotrichum candidum | Aliphatic β-ketoesters | (R)-3-hydroxyesters | Aging of the mycelium allows for the practical preparation of optically pure (R)-ethyl 3-hydroxybutanoate. tandfonline.com |

| Saccharomyces cerevisiae (Baker's Yeast) | β-keto esters | (S)- or (R)-β-hydroxy esters | The stereoselectivity is influenced by a variety of endogenous reductases with overlapping specificities. nih.govethz.ch |

| Aromatoleum aromaticum (PEDH) | β-keto esters | (S)-secondary alcohols | Demonstrates high enantioselectivity in the reduction of various prochiral ketones and β-keto esters. nih.gov |

| Thermus thermophilus HB27 (Tt27-HBDH) | β-ketoesters | (S)-β-hydroxyesters | A novel thermophilic dehydrogenase capable of cofactor recycling for the asymmetric reduction of β-ketoesters. rsc.org |

Esterases and Lipases in Hydrolysis and Transesterification Reactions

Esterases and lipases are key enzymes in both the breakdown (hydrolysis) and synthesis (transesterification) of esters like this compound. These enzymes are widely used in biocatalysis due to their broad substrate specificity and high selectivity. thieme-connect.denih.govmonash.edu

Hydrolysis is the process where the ester is cleaved into its constituent alcohol (ethanol) and carboxylic acid (3-hydroxynonanoic acid) in the presence of water. nih.gov Lipases, such as those from Candida and Pseudomonas species, are particularly effective at catalyzing the hydrolysis of a wide range of esters. thieme-connect.denih.govpolimi.it The reaction mechanism typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site that facilitates the nucleophilic attack on the ester's carbonyl carbon. nih.gov

Transesterification involves the exchange of the alcohol moiety of an ester. For example, this compound can be transesterified with a different alcohol to produce a new ester of 3-hydroxynonanoic acid. This process is often catalyzed by lipases in non-aqueous environments to favor synthesis over hydrolysis. polimi.itmdpi.com Candida antarctica lipase (B570770) B (CAL-B) is a frequently used biocatalyst for such reactions, including the synthesis of various esters and amides. mdpi.comwhiterose.ac.ukthieme-connect.de

| Enzyme | Reaction Type | Substrate Example | Product Example | Key Characteristics |

| Porcine Liver Esterase (PLE) | Hydrolysis | Water-soluble esters | Carboxylic acid + Alcohol | A serine esterase that functions to cleave ingested esters. thieme-connect.de |

| Candida antarctica Lipase B (CAL-B) | Hydrolysis, Transesterification, Aminolysis | Racemic esters, β-keto esters | Enantiomerically enriched acids, alcohols, amides | Highly versatile and enantioselective, widely used in organic synthesis. mdpi.comwhiterose.ac.ukthieme-connect.de |

| Pseudomonas cepacia Lipase | Hydrolysis, Transesterification | Racemic esters | Enantiomerically pure products | Effective for kinetic resolutions of various esters. thieme-connect.depolimi.it |

| Candida rugosa Lipase (CRL) | Hydrolysis | Biphenyl (B1667301) esters | Unsymmetric or symmetric biphenyl acids | Shows chemoselectivity in the hydrolysis of diesters. nih.gov |

Polyhydroxyalkanoate (PHA) Synthases and Related Enzymes in 3-Hydroxynonanoate Incorporation

Polyhydroxyalkanoate (PHA) synthases are the key enzymes responsible for the polymerization of hydroxyacyl-CoA monomers into PHA polymers. nih.govmdpi.com These enzymes exhibit varying substrate specificities, which dictates the monomer composition of the resulting PHA. nih.govmdpi.com

Pseudomonas species, in particular, are known to produce medium-chain-length (mcl)-PHAs, which are composed of monomers with 6 to 14 carbon atoms. mdpi.comethz.ch The PHA synthase from Pseudomonas oleovorans shows a preference for incorporating 3-hydroxyoctanoate (B1259324) and 3-hydroxynonanoate units into the growing polymer chain. jmb.or.kr Similarly, Pseudomonas putida can synthesize PHAs containing 3-hydroxynonanoate monomers when supplied with appropriate carbon sources. researchgate.net

The incorporation of 3-hydroxynonanoate into PHA is dependent on the availability of its activated form, (R)-3-hydroxynonanoyl-CoA. mdpi.comethz.ch This precursor is typically derived from the fatty acid β-oxidation pathway.

Proposed Biosynthetic Routes for 3-Hydroxynonanoate Moieties

The biosynthesis of 3-hydroxynonanoate moieties is intrinsically linked to fatty acid metabolism. The primary pathway for generating the necessary precursors is the β-oxidation of fatty acids.

Fatty Acid β-Oxidation Pathway Contributions to 3-Hydroxynonanoate Precursors

The fatty acid β-oxidation pathway is a catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2. mdpi.comaocs.org This pathway involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. aocs.orgresearchgate.net

De Novo Fatty Acid Synthesis Implications

The involvement of this compound in biochemical pathways is intrinsically linked to the metabolism of its core components, nonanoic acid and ethanol, and the resulting 3-hydroxynonanoyl moiety. While direct studies on the biochemical transformations of this compound are not extensively documented, its structural relationship to intermediates of fatty acid metabolism allows for a discussion of its potential intersections with these crucial cellular processes. The primary route for the formation of the 3-hydroxynonanoyl backbone in biological systems is through the β-oxidation of fatty acids. However, the de novo synthesis of fatty acids also presents a potential, albeit less direct, pathway for the generation of its precursors.

De novo fatty acid synthesis is the process by which acetyl-CoA is converted into long-chain fatty acids. This pathway involves a series of enzymatic reactions that sequentially add two-carbon units to a growing acyl chain. A key intermediate in this process is the (R)-3-hydroxyacyl-ACP, which is formed through the reduction of a β-ketoacyl-ACP. In the context of polyhydroxyalkanoate (PHA) biosynthesis in some bacteria, intermediates from the de novo fatty acid synthesis pathway can be shunted towards PHA production. Specifically, the (R)-3-hydroxyacyl-ACP can be converted to (R)-3-hydroxyacyl-CoA by the enzyme 3-hydroxyacyl-ACP-CoA transferase (PhaG). This (R)-3-hydroxyacyl-CoA is the direct precursor for PHA synthase.

While this pathway primarily utilizes shorter-chain 3-hydroxyacyl-CoAs (up to C14), it is conceivable that under specific cellular conditions or in engineered microorganisms, 3-hydroxynonanoyl-ACP could be formed and subsequently converted to 3-hydroxynonanoyl-CoA. When bacteria such as Pseudomonas putida are cultured on non-related carbon sources like glucose, the de novo fatty acid synthesis pathway is the main route for producing the 3-hydroxyacyl-CoA monomers required for PHA synthesis. nih.govnih.gov

The connection between de novo fatty acid synthesis and the formation of 3-hydroxynonanoate is primarily observed in the context of PHA-accumulating bacteria. These microorganisms can produce copolymers containing 3-hydroxynonanoate monomers when grown on substrates that feed into the fatty acid synthesis pathway. For instance, when Pseudomonas citronellolis is grown on azelaic acid, it produces PHA containing 3-hydroxydecanoate (B1257068) and 3-hydroxyoctanoate, which is indicative of de novo synthesis being the operational pathway. cdnsciencepub.comnih.gov

The table below summarizes the key enzymes involved in the potential link between de novo fatty acid synthesis and the formation of 3-hydroxynonanoyl-CoA, the precursor to the 3-hydroxynonanoate moiety.

| Enzyme | Abbreviation | Function | Relevance to 3-Hydroxynonanoate Formation |

| Acetyl-CoA Carboxylase | ACC | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis. | Initiates the pathway that could lead to the synthesis of the C9 backbone. |

| Fatty Acid Synthase | FAS | A multi-enzyme complex that catalyzes the iterative elongation of the fatty acid chain. | Responsible for building the carbon chain that can be modified to form 3-hydroxynonanoate. |

| 3-Ketoacyl-ACP Synthase | KAS | Condenses acyl-ACP with malonyl-ACP to extend the carbon chain. | A key enzyme in the elongation cycles of fatty acid synthesis. |

| 3-Ketoacyl-ACP Reductase | KAR | Reduces the β-keto group to a β-hydroxy group, forming (R)-3-hydroxyacyl-ACP. | Directly produces the 3-hydroxy intermediate in the fatty acid synthesis cycle. |

| 3-Hydroxyacyl-ACP Dehydratase | HAD | Dehydrates the (R)-3-hydroxyacyl-ACP to form a trans-2-enoyl-ACP. | Part of the canonical fatty acid synthesis pathway. |

| Enoyl-ACP Reductase | EAR | Reduces the double bond to form a saturated acyl-ACP. | Completes the elongation cycle in fatty acid synthesis. |

| 3-Hydroxyacyl-ACP-CoA Transferase | PhaG | Converts (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA. nih.govnih.gov | Provides the direct link between the de novo fatty acid synthesis pathway and PHA biosynthesis, including the potential incorporation of 3-hydroxynonanoate. |

| PHA Synthase | PhaC | Polymerizes (R)-3-hydroxyacyl-CoA monomers into PHA. nih.gov | The final enzyme in the pathway that would incorporate 3-hydroxynonanoate into a polymer. |

It is important to note that the direct synthesis of this compound via these pathways has not been reported. The biochemical pathways described lead to the formation of 3-hydroxynonanoyl-CoA, which is the activated form used in bacterial polyester (B1180765) synthesis. The formation of the ethyl ester would require a subsequent enzymatic or chemical esterification step.

The primary and more direct route to 3-hydroxynonanoate monomers for PHA biosynthesis is through the β-oxidation of nonanoic acid. When bacteria like Pseudomonas putida KT2440 are fed with nonanoic acid, they efficiently produce poly(3-hydroxynonanoate-co-3-hydroxyheptanoate). acs.orgresearchgate.netnih.gov This process involves the activation of nonanoic acid to nonanoyl-CoA, followed by one cycle of β-oxidation to yield 3-hydroxynonanoyl-CoA. The β-oxidation pathway is generally considered the more significant contributor to the production of medium-chain-length 3-hydroxyacyl-CoAs when fatty acids are supplied as the carbon source. nih.gov

Derivatives and Analogs of Ethyl 3 Hydroxynonanoate: Academic Perspectives

Structural Modifications of the Ethyl 3-Hydroxynonanoate Backbone

The this compound molecule possesses three key sites for structural modification: the hydroxyl group, the ester group, and the alkyl chain. Alterations at these positions can significantly influence the compound's properties and reactivity.

The hydroxyl group at the C3 position is a primary target for modification, with etherification being a common strategy to alter the molecule's polarity and reactivity. A notable example is the synthesis of fluorinated derivatives. Research has demonstrated the modification of the hydroxyl group in β-hydroxyesters, such as methyl (3R)-3-hydroxynonanoate, through etherification with fluorine-containing molecules. mdpi.comresearchgate.net For instance, the hydroxyl group can be converted to a 2,2,2-trifluoroethoxy group. researchgate.net This is often achieved by reacting the β-hydroxyester with a suitable fluorinating agent. mdpi.com Such modifications are of interest as the introduction of fluorine can drastically alter the electronic properties, lipophilicity, and metabolic stability of the molecule, which is a strategy employed in the development of bioactive compounds. beilstein-journals.orgfu-berlin.de

The synthesis of these fluorinated derivatives can be part of a broader strategy to create novel compounds from bacterially produced polyesters like polyhydroxyalkanoates (PHAs). mdpi.com In one described pathway, poly-(3-hydroxy)nonanoate (PHN) is first subjected to methanolysis to yield methyl (3R)-3-hydroxynonanoate. This monomer is then fluorinated to produce compounds like methyl (3R)-3-(2,2,2-trifluoroethoxy)nonanoate. researchgate.net

The ethyl ester group in this compound can be exchanged for other alkyl or aryl groups, a process known as transesterification. rsc.org This modification has a direct impact on the compound's reactivity and physical properties. The rate and success of transesterification of β-keto esters, a related class of compounds, have been shown to be dependent on the alcohol used, indicating that the nature of the ester group is a significant factor. rsc.org For example, reactions with primary alcohols are generally more efficient than with bulkier secondary alcohols. rsc.org

The general synthesis of β-hydroxyesters can be achieved through methods like the Reformatsky reaction, which can accommodate various α-halo esters (e.g., ethyl bromoacetate, methyl bromoacetate) to produce the desired ester variant. thieme-connect.comorganic-chemistry.org

Varying the length of the C6 alkyl chain in this compound (a C9 compound) leads to a homologous series of β-hydroxyesters. The synthesis of medium-chain-length (C6-C14) β-hydroxyesters has been accomplished effectively using the Reformatsky reaction, where aldehydes of different chain lengths are reacted with α-halo esters. thieme-connect.comorganic-chemistry.orgthieme-connect.com This method allows for the systematic study of how chain length affects the physical and chemical properties of these compounds.

Research has shown that the alkyl chain length can influence the efficiency of certain reactions. For example, in the Fráter–Seebach alkylation to introduce substituents at the α-position of β-hydroxy esters, the yields can be disappointingly low when using long-chain alkyl halides. researchgate.net This has led to the development of alternative strategies, such as using more reactive allylic halides, to improve the synthesis of long-chain α-alkyl-β-hydroxy esters. researchgate.net Furthermore, the alkyl chain length has been shown to affect the performance of some organic materials in applications like solar cells, indicating that this structural feature can have far-reaching effects on molecular properties. rsc.org

Below is a table summarizing the synthesis of various methyl 3-hydroxyalkanoates via the Reformatsky reaction, illustrating the variation in alkyl chain length.

| Compound Name | Total Carbons | Aldehyde Precursor | Yield |

|---|---|---|---|

| Methyl 3-hydroxyhexanoate (B1247844) | 7 | Butanal | 90% |

| Methyl 3-hydroxyoctanoate (B1259324) | 9 | Hexanal | 85% |

| Methyl 3-hydroxydecanoate (B1257068) | 11 | Octanal | 92% |

| Methyl 3-hydroxydodecanoate | 13 | Decanal | 94% |

Comparative Studies with Shorter and Longer Chain β-Hydroxyesters

Comparative studies of β-hydroxyesters with varying chain lengths are crucial for understanding their structure-property relationships. The Reformatsky reaction has been utilized to synthesize a series of β-hydroxy methyl and ethyl esters with carbon chain lengths from C6 to C12, providing a platform for such comparisons. thieme-connect.com These studies are important for applications such as the development of biofuels, where the chain length of the fatty acid ester influences its combustion properties. osti.govthieme-connect.com

A study on the combustion kinetics of methyl hexanoate (B1226103) versus methyl 3-hydroxyhexanoate highlighted the significant impact of the β-hydroxyl group on reactivity. osti.gov While this study focused on the effect of the hydroxyl group, it provides a framework for comparing the reactivity of esters with different carbon backbones. It was found that at lower temperatures, the non-hydroxylated ester was more reactive. osti.gov

In the context of enzymatic reactions, the chain length of the substrate can also be a determining factor. For instance, in the transesterification of β-keto esters catalyzed by lipase (B570770), an increase in the chain length of the alcohol used (which forms the new ester) led to a decrease in conversion rates. rsc.org Similarly, during the fermentation of long-chain compounds by yeasts to produce hydroxy fatty acids, the chain length of the substrate was found to be a critical parameter for efficient conversion. cdnsciencepub.com

The physical properties of poly(alkyl acrylate)-based materials have also been shown to be significantly influenced by the length of the alkyl ester side chains, which demonstrates a broader principle applicable to β-hydroxyesters. mdpi.com

Stereoisomeric Analogs and Their Synthesis

This compound has a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)-ethyl 3-hydroxynonanoate and (S)-ethyl 3-hydroxynonanoate. The synthesis of specific stereoisomers is a significant area of research, as the biological activity and chemical properties of enantiomers can differ dramatically.

A variety of methods have been developed for the stereoselective synthesis of β-hydroxyesters:

Asymmetric Bioreduction: The reduction of β-ketoesters using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or other yeasts like Kluyveromyces marxianus, is a common method to produce chiral β-hydroxyesters. redalyc.orgscielo.brscielo.br The stereochemical outcome (whether the (R) or (S) enantiomer is formed) can depend on the specific yeast strain and the structure of the β-ketoester substrate. redalyc.orgscielo.br

Catalytic Asymmetric Synthesis: Transition metal complexes with chiral ligands can catalyze the asymmetric hydrogenation or transfer hydrogenation of β-ketoesters to yield enantiomerically enriched β-hydroxyesters. organic-chemistry.orgcsic.es For example, ruthenium(II) catalysts based on TsDPEN have been used for the dynamic kinetic resolution of cyclic β-keto esters. csic.es

Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Non-enzymatic kinetic resolution of racemic β-hydroxyesters has been achieved using planar-chiral DMAP derivative catalysts, yielding products with high enantiomeric excess. mdpi.com

Stereoselective Aldol (B89426) Reactions: The aldol reaction, which forms the carbon backbone of β-hydroxyesters, can be controlled to produce specific diastereomers and enantiomers. researchgate.net

Synthesis from Chiral Precursors: Optically pure β-hydroxyesters can be synthesized from readily available chiral starting materials. scielo.br

The synthesis of all four possible stereoisomers of related compounds, such as 5-hydroxy-4-methyl-3-heptanone, has been achieved by combining methods like aldol additions, lipase-mediated transesterification, and stereoselective hydrolysis, demonstrating the toolbox available to chemists for accessing specific stereoisomeric analogs. anu.edu.auresearchgate.net

Analytical Techniques for the Characterization of Ethyl 3 Hydroxynonanoate

Chromatographic Methodologies

Chromatography is indispensable for separating ethyl 3-hydroxynonanoate from reaction mixtures or complex biological matrices, as well as for resolving its stereoisomers.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for definitive identification.

For analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. Non-polar columns, such as those with a polydimethylsiloxane (B3030410) phase (e.g., HP-5MS), are commonly used for analyzing fatty acid esters. lipidmaps.org The oven temperature is programmed to ramp up, ensuring the elution of compounds with varying volatilities. lipidmaps.org

Table 1: Representative GC-MS Parameters and Expected Fragments for Ethyl 3-Hydroxyalkanoate Analysis

| Parameter | Value/Description |

|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial 80°C, ramp at 5-15°C/min to ~290°C lipidmaps.org |

| MS Ionization | Electron Impact (EI), 70 eV |

| Expected Fragments | Molecular Ion [M]+, [M-OC2H5]+, [M-H2O]+, and other characteristic aliphatic and ester fragments. For ethyl 3-hydroxyhexanoate (B1247844) (a shorter homologue), significant ions include m/z 117. nih.gov |

Chiral Gas Chromatography for Enantiomeric Ratio Determination

Since this compound possesses a chiral center at the C3 position, it exists as two enantiomers: (R)-ethyl 3-hydroxynonanoate and (S)-ethyl 3-hydroxynonanoate. Differentiating and quantifying these enantiomers is crucial, particularly in stereoselective synthesis or biological studies. Chiral gas chromatography is the method of choice for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Cyclodextrin-based columns are highly effective for resolving the enantiomers of hydroxy esters. nih.govgcms.cz Derivatized cyclodextrins, such as permethylated or trifluoroacetylated β-cyclodextrins (e.g., CHIRALDEX®, Supelco DEX™), are incorporated into the polysiloxane stationary phase to create the chiral environment. sigmaaldrich.comresearchgate.net For example, the enantiomers of ethyl 3-hydroxybutanoate have been successfully separated using a β-cyclodextrin column. nih.gov The selection of the specific cyclodextrin (B1172386) derivative can influence the resolution and even the elution order of the enantiomers.

Table 2: Typical Chiral GC Column and Conditions for Hydroxy Ester Enantiomer Separation

| Parameter | Value/Description |

|---|---|

| Chiral Stationary Phase | Derivatized cyclodextrin (e.g., 2,3-di-O-methyl-6-t-butyl silyl (B83357) β-cyclodextrin) in a polysiloxane polymer sigmaaldrich.com |

| Column Type | Capillary Column (e.g., Astec CHIRALDEX B-DM) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Isothermal or slow ramp (e.g., 1-5°C/min) to optimize resolution |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Methodologies

Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound. Both ¹H NMR and ¹³C NMR experiments are performed to map the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not published, the expected chemical shifts can be reliably predicted based on data from closely related analogues like ethyl 3-hydroxybutyrate (B1226725) and ethyl 3-hydroxyhexanoate. nih.govorgsyn.org

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key signals would include a triplet for the terminal methyl group of the nonanoate (B1231133) chain, a series of multiplets for the methylene (B1212753) (CH₂) groups, a distinct multiplet for the proton on the hydroxyl-bearing carbon (CH-OH), and the characteristic quartet and triplet of the ethyl ester group.

¹³C NMR provides information on the different types of carbon atoms in the molecule. Expected signals include those for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the various aliphatic carbons of the nonanoate chain and the ethyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃) (Based on data from homologous compounds like ethyl 3-hydroxybutyrate and ethyl 3-hydroxyhexanoate) nih.govorgsyn.org

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Ester -OCH₂CH₃ | ~1.25 (t) | ~14.1 |

| Ester -OCH₂CH₃ | ~4.15 (q) | ~60.5 |

| Ester C=O | - | ~173 |

| C2 (-CH₂CO-) | ~2.45 (d) | ~41 |

| C3 (-CHOH-) | ~4.00 (m) | ~68 |

| C4-C8 (-CH₂-) | ~1.30-1.50 (m) | ~22-37 |

| C9 (-CH₃) | ~0.90 (t) | ~14.0 |

| -OH | Variable (br s) | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl and ester functionalities. This technique is highly effective for confirming the presence of these key groups. scielo.br

The most prominent features in the spectrum are:

A broad, strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

A sharp, very strong absorption band around 1730-1715 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the ester group. nih.govscielo.br

Additional peaks in the C-H stretching region (3000-2850 cm⁻¹) and the C-O stretching region (1300-1000 cm⁻¹) further confirm the aliphatic and ester components of the molecule. orgsyn.org

Table 4: Characteristic IR Absorption Bands for this compound (Based on data from homologous compounds) nih.govorgsyn.orgscielo.br

| Wavenumber (cm⁻¹) | Functional Group | Description of Band |

|---|---|---|

| ~3600-3200 | O-H (Alcohol) | Strong, Broad |

| ~2960, ~2870 | C-H (Aliphatic) | Medium to Strong, Sharp |

| ~1730 | C=O (Ester) | Strong, Sharp |

| ~1250-1000 | C-O (Ester & Alcohol) | Strong |

Other Analytical Considerations in Hydroxyester Research

Beyond the core techniques, a comprehensive analytical approach to hydroxyester research often involves additional methods and considerations. The analysis of fatty acid esters of hydroxy fatty acids (FAHFAs) can be challenging due to the large number of possible isomers and their low abundance in biological samples. nih.gov

Sample Preparation: For analysis from complex matrices like biological fluids or tissues, robust extraction procedures are required. Solid-phase extraction (SPE) is often employed to isolate and concentrate the analytes of interest before chromatographic analysis. nih.gov Derivatization, such as silylation, may be necessary to enhance the volatility and thermal stability of the hydroxyesters for GC analysis. lipidmaps.org

Hyphenated Techniques: The use of liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative, particularly for less volatile or thermally labile hydroxyesters. nih.govnih.govmdpi.com LC-MS provides high sensitivity and selectivity and is a cornerstone of modern lipidomics for analyzing FAHFAs. researchgate.net

Quantitative Analysis: For accurate quantification, especially at low concentrations, methods using stable isotope-labeled internal standards are employed. lipidmaps.org This approach corrects for variations in sample preparation and instrument response, leading to highly reliable quantitative data.

These combined analytical strategies ensure a thorough and accurate characterization of this compound, providing critical data for its application in research and development.

Theoretical and Computational Studies Pertaining to Ethyl 3 Hydroxynonanoate

Molecular Modeling and Conformational Analysis of Ethyl 3-Hydroxynonanoate and Its Stereoisomers

Molecular modeling and conformational analysis are essential computational tools used to study the three-dimensional arrangements of atoms in a molecule and their relative stabilities. google.comlumenlearning.com For this compound, which possesses a flexible alkyl chain and a chiral center at the C3 position, these analyses are crucial for understanding its physical properties and how it interacts with biological systems.

Conformations are different spatial arrangements a molecule can adopt through rotation around its single bonds. google.com The study of these arrangements, known as conformational analysis, helps identify the most stable conformers, which are those with the lowest potential energy. lumenlearning.com The stability of a conformer is primarily influenced by torsional strain (repulsion between bonding electrons on adjacent atoms) and steric strain (repulsive interactions when non-bonded atoms are forced into close proximity). lumenlearning.com

In this compound, rotations can occur around several carbon-carbon single bonds. The most stable conformations, known as staggered conformers, minimize these repulsive forces. Conversely, eclipsed conformations, where atoms or groups on adjacent carbons are aligned, are higher in energy and less stable. For the long alkyl chain in this compound, specific staggered arrangements known as anti (where large groups are 180° apart) and gauche (where large groups are 60° apart) are particularly important. Generally, the anti conformation is more stable than the gauche due to lower steric hindrance.

The presence of the hydroxyl (-OH) and ethyl ester (-COOEt) groups introduces additional complexity. These functional groups can participate in intramolecular hydrogen bonding, which can stabilize certain conformations that might otherwise be less favorable. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model these interactions and calculate the potential energy of thousands of possible conformers. researchgate.netcore.ac.uk By mapping the potential energy surface, researchers can identify the global minimum energy conformation, which represents the most probable shape of the molecule.

For the stereoisomers, (R)-ethyl 3-hydroxynonanoate and (S)-ethyl 3-hydroxynonanoate, the spatial orientation of the hydroxyl group is fixed in opposite configurations. Conformational analysis of each stereoisomer is performed independently to determine their preferred three-dimensional structures, which is fundamental for understanding their distinct biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies in Related Hydroxyester Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery and toxicology for predicting the activity of new, unsynthesized molecules, thereby saving time and resources. nih.govnih.gov

A QSAR model is typically expressed as: Activity = f (Molecular Descriptors) + error

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, or steric properties. For hydroxyester systems like this compound, relevant descriptors could include:

Lipophilicity (logP): Describes the compound's partitioning between an oily and an aqueous phase, which is crucial for membrane permeability.

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

Steric/Topological Descriptors: These include molecular weight, molecular volume, and connectivity indices, which describe the size, shape, and branching of the molecule. researchgate.net

Hydrogen Bonding Descriptors: Counts of hydrogen bond donors and acceptors, which are critical for receptor binding. researchgate.net

In studies on related compounds like hydroxyl benzoic esters and other fatty acid derivatives, QSAR models have been successfully developed. For instance, the antibacterial activity of p-hydroxybenzoate esters was found to correlate with the LUMO energy and the dipole moment. researchgate.net In another study on polyphenol fatty acid esters, significant parameters for protease inhibition included the number of hydrogen bond donors, molecular volume, and solvation energy. researchgate.nettandfonline.com

To build a QSAR model for a series of hydroxyesters, researchers would first synthesize and test a "training set" of compounds to measure their biological activity. Then, various molecular descriptors are calculated for each compound. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), a model is created that best correlates the descriptors with the observed activity. nih.govsemanticscholar.org The predictive power of the model is then validated using an external "test set" of compounds not used in the model's creation. semanticscholar.org Such a model could then be used to predict the activity of this compound or guide the design of new, more potent analogues.

Retrobiosynthesis and Metabolic Pathway Prediction for Hydroxynonanoate Derivatives

Retrobiosynthesis is a computational approach that applies the logic of retrosynthesis to biological systems. It involves breaking down a target molecule, such as a hydroxynonanoate derivative, into simpler, naturally available precursor molecules by applying known or predicted enzymatic reaction rules in reverse. illinois.edu This powerful technique helps in designing novel biosynthetic pathways for producing valuable chemicals in engineered microorganisms.

Computational tools like BNICE.ch can be used to discover all possible biosynthetic routes to a target molecule. researchgate.net For a hydroxynonanoate derivative, the algorithm would identify enzymes capable of catalyzing the final step in its formation. For example, a reductase could form the hydroxyl group from a ketoester precursor (ethyl 3-oxononanoate). The algorithm then works backward, identifying pathways to synthesize this precursor from central metabolites like acetyl-CoA.

Metabolic pathway prediction tools complement retrobiosynthesis by helping to evaluate and select the most feasible pathways. nih.govnih.gov These tools often use machine learning algorithms trained on large metabolic databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.gov They can predict whether a given molecule is likely to participate in a specific pathway class based on its structural features, such as its functional groups. picb.ac.cn

For hydroxynonanoate derivatives, a likely native metabolic source is the fatty acid β-oxidation cycle. This pathway breaks down fatty acids into acetyl-CoA units. Intermediates in this cycle include 3-hydroxyacyl-CoAs. In some bacteria, such as Pseudomonas aeruginosa, enzymes like (R)-specific enoyl-CoA hydratases (PhaJ) can channel intermediates from the β-oxidation pathway toward the synthesis of (R)-3-hydroxyacyl-CoAs, which are monomers for producing polyhydroxyalkanoates (PHAs). This suggests a potential natural pathway that could be engineered for the production of specific hydroxynonanoates.

Computational Investigations of Reaction Mechanisms in Hydroxyester Synthesis and Transformation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating the detailed mechanisms of chemical reactions. nih.govnih.gov It allows researchers to map the entire reaction pathway, including the structures and energies of reactants, products, transition states, and any intermediates. acs.org This provides a deep understanding of reaction kinetics and selectivity.

For the synthesis of hydroxyesters like this compound, several reactions are possible, such as the reduction of a β-keto ester or an aldol (B89426) reaction. acs.orgnih.gov Computational studies can elucidate the precise sequence of bond-breaking and bond-forming events.

A key application is in understanding and predicting stereoselectivity. For example, in the asymmetric reduction of a β-keto ester to form a specific stereoisomer of a β-hydroxy ester, DFT calculations can model the transition states for the formation of both the (R) and (S) products. acs.org By comparing the activation energies (the energy barriers of the transition states), chemists can predict which stereoisomer will be the major product. Studies on the reduction of β-keto esters have used computational analysis to rationalize the origins of enantioselectivity. acs.orgnih.gov

Similarly, for an aldol reaction between an enolate and an aldehyde, DFT can be used to study the different possible transition state geometries (e.g., chair-like or boat-like) to predict the diastereoselectivity (syn vs. anti). nih.govnih.gov Computational studies on aldol reactions have successfully explained the role of catalysts and the structure of intermediates in determining the reaction outcome. researchgate.netacs.org These computational insights are critical for optimizing reaction conditions to achieve high yields and selectivity in the synthesis of complex molecules like this compound. organic-chemistry.org

Research Applications and Utility of Ethyl 3 Hydroxynonanoate in Advanced Chemical Synthesis

Ethyl 3-Hydroxynonanoate as a Chiral Building Block for Complex Molecule Synthesis

This compound serves as a valuable chiral building block in the asymmetric synthesis of complex organic molecules. Its bifunctional nature, possessing both a hydroxyl and an ester group, along with a defined stereocenter, allows for its incorporation into larger structures with high stereochemical control. This is particularly evident in the synthesis of natural products and their analogues, such as macrocyclic lactones and insect pheromones.

The utility of chiral β-hydroxy esters, including this compound and its analogues, is well-established in the construction of intricate molecular architectures. For instance, the synthesis of macrocyclic lactones, a class of compounds with significant biological activities, often relies on chiral precursors to establish the desired stereochemistry of the final product. d-nb.infonih.gov The controlled introduction of stereocenters is crucial for the biological function of these macrolides.

A notable application of related chiral β-hydroxy esters is in the synthesis of (-)-gloeosporone, a fungal autoinhibitor of spore germination. nih.govbeilstein-journals.org The synthesis of such complex targets often involves the use of enantiomerically pure building blocks to construct the macrocyclic ring with the correct stereochemistry. Although specific examples detailing the direct use of this compound in the total synthesis of (-)-gloeosporone are not prevalent in the reviewed literature, the general strategy highlights the importance of this class of compounds. The synthesis of other bioactive molecules, such as certain insect pheromones, also employs chiral β-hydroxy esters as key intermediates to ensure the correct stereoisomer is produced, which is often critical for its biological activity. scielo.brscielo.brslideshare.netopenagrar.de

The following table summarizes examples of complex molecules synthesized using chiral β-hydroxy esters as building blocks, illustrating the role of compounds like this compound.

| Target Molecule | Class of Compound | Role of Chiral β-Hydroxy Ester |

| (-)-Gloeosporone | Macrocyclic Lactone | Key chiral building block for establishing stereocenters in the macrocycle. nih.govbeilstein-journals.org |

| (-)-Serricornin | Insect Pheromone | Precursor for constructing the chiral centers of the pheromone. scielo.br |

| Sitophilure | Insect Pheromone | Starting material for the stereoselective synthesis of the aggregation pheromone. scielo.brredalyc.org |

| Macrocyclic Drugs | Pharmaceutical | Versatile starting materials for the synthesis of complex macrocyclic scaffolds. nih.gov |

Precursor in Polymer Chemistry Research (e.g., PHA-related studies)

This compound is a significant monomer precursor in the research and development of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms. researchgate.net Specifically, the 3-hydroxynonanoate (3HN) monomer is incorporated into the backbone of medium-chain-length PHAs (MCL-PHAs), influencing the physical and thermal properties of the resulting biopolymer.

The composition of PHAs can be controlled by the carbon source fed to the bacteria during fermentation. When microorganisms such as Pseudomonas oleovorans or Pseudomonas putida are cultured on fatty acids like nonanoic acid, they produce PHAs containing 3-hydroxynonanoate as a significant constituent. jmb.or.krnih.gov Research has shown that the inclusion of 3HN monomers can impact the melting temperature (T_m) and glass transition temperature (T_g) of the polymer, which are critical parameters for its application. nih.gov

For example, studies on Thermus thermophilus have shown that the composition of the PHA produced varies significantly with the carbon source. When grown on sodium octanoate, the resulting polyester (B1180765) was a copolymer containing 12.3 mol% of 3-hydroxynonanoate (3HN), alongside other monomers like 3-hydroxybutyrate (B1226725) (3HB), 3-hydroxyoctanoate (B1259324) (3HO), 3-hydroxydecanoate (B1257068) (3HD), 3-hydroxyundecanoate (3HUD), and 3-hydroxydodecanoate (3HDD). nih.gov

The table below details the composition of PHAs from different microbial sources where 3-hydroxynonanoate is a constituent monomer.

| Microbial Source | Carbon Substrate(s) | 3-Hydroxynonanoate (3HN) Content (mol%) | Other Monomers Present |

| Thermus thermophilus | Sodium octanoate | 12.3 | 3HB, 3HO, 3HD, 3HUD, 3HDD nih.gov |

| Pseudomonas putida KT2440 | Nonanoic acid, glucose, acrylic acid | Major component | - researchgate.net |

| Pseudomonas oleovorans | Nonanoic acid | Preferred monomer | C6 to C12 3-hydroxy fatty acids nih.gov |

| Pseudomonas oleovorans | 11-methoxyundecanoic acid | 12 | 3-hydroxy-7-methoxyheptanoate jmb.or.kr |

The study of PHAs containing 3-hydroxynonanoate is part of a broader effort to tailor the properties of these bioplastics for various applications, from packaging materials to medical devices. researchgate.netnih.gov

Role as an Intermediate in the Synthesis of Research Compounds

This compound serves as a crucial intermediate in the multi-step synthesis of various research compounds, particularly those with defined stereochemistry. smolecule.com Its utility stems from the ability to transform both the hydroxyl and the ester functionalities into other chemical groups, allowing for chain extension and the introduction of new functionalities.

In the context of complex molecule synthesis, this compound and its congeners are often prepared through the asymmetric reduction of the corresponding β-keto ester. nih.gov Once obtained in high enantiomeric purity, this chiral intermediate can undergo a variety of chemical transformations. For example, the hydroxyl group can be protected, oxidized to a ketone, or used as a nucleophile in substitution or addition reactions. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to form ketones.

A significant application of this intermediate is in the synthesis of macrocyclic lactones, where the hydroxy acid derived from this compound can be a key fragment for macrolactonization. d-nb.info This process involves the intramolecular esterification of a long-chain hydroxy acid to form a large ring, a key step in the synthesis of many biologically active natural products. nih.gov

Furthermore, intermediates like this compound are employed in the synthesis of pheromones. scielo.br For example, the synthesis of (-)-serricornin, the sex pheromone of the cigarette beetle, has been achieved using a chiral β-hydroxy ester as a key starting material. scielo.br The synthesis involves a sequence of reactions that build upon the chiral scaffold provided by the hydroxy ester.

The following table outlines the role of this compound as an intermediate by highlighting the types of transformations it can undergo and the resulting compound classes.

| Transformation of this compound | Resulting Functional Group/Structure | Application in Synthesis |

| Hydrolysis of the ester | Carboxylic acid | Precursor for macrolactonization d-nb.info |

| Protection of the hydroxyl group | Protected alcohol | Allows for selective reaction at the ester functionality |

| Oxidation of the hydroxyl group | Ketone | Intermediate for further carbon-carbon bond formation |

| Reduction of the ester | Diol | Building block for polymers or other complex molecules |

Applications in Flavor and Fragrance Research as a Model Compound

This compound and related hydroxy esters have applications in flavor and fragrance research, where they can serve as model compounds for understanding the structure-activity relationships of aroma and taste molecules. google.comgoogle.com While direct and extensive research on the specific sensory properties of this compound is not widely documented, the chemical class of aliphatic hydroxy esters is known to contribute to the sensory profiles of various natural products.

The table below provides examples of related hydroxy esters and their documented roles in flavor and fragrance, highlighting the potential applications for this compound as a model compound in such research.

| Compound | Source/Application | Sensory Contribution/Role |

| Ethyl 9-hydroxynonanoate | Noble rotted grapes, Aszú wines | Characteristic aroma compound researchgate.net |

| Ethyl 3-hydroxybutanoate | Fragrance compositions | Component for delayed evaporation of perfume raw materials google.com |

| Ethyl 3-hydroxyhexanoate (B1247844) | Fragrance ingredient | Used in fragrance formulations nih.gov |

| Various hydroxy acid esters | Food and beverage | Taste improver for high-intensity sweeteners google.com |

Future Research Directions for Ethyl 3 Hydroxynonanoate

Exploration of Novel and Sustainable Synthetic Routes

Future research must prioritize the development of environmentally benign and efficient methods for synthesizing Ethyl 3-hydroxynonanoate. While traditional methods like the Reformatsky reaction provide access to β-hydroxy esters, they often involve stoichiometric metals and organic solvents researchgate.netresearchgate.net. The next generation of synthetic strategies should focus on catalytic and sustainable approaches.

Continuous Flow Chemistry: The transition from batch to continuous flow processing represents a significant opportunity for sustainable synthesis nih.govrsc.org. Future work should aim to develop flow-based systems for the asymmetric reduction of its precursor, ethyl 3-oxononanoate.

Advantages: Flow reactors offer superior control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and potential for straightforward scale-up nih.gov.

Research Goals: The development of packed-bed reactors using immobilized chemo- or biocatalysts could enable uninterrupted production, minimize waste, and simplify product purification nih.govrsc.orgencyclopedia.pub. Investigating telescoped flow systems, where multiple reaction steps are integrated without intermediate purification, would be a significant advancement nih.gov.

Green Chemistry Principles: Adherence to green chemistry principles will be paramount. This includes the use of non-toxic, renewable starting materials, and the replacement of hazardous reagents and solvents.

Catalyst Development: Research should focus on replacing stoichiometric reagents with highly efficient catalysts, such as those based on earth-abundant metals or metal-free organocatalysts organic-chemistry.org.

Solvent Selection: The exploration of reactions in environmentally benign solvents like water, ethanol (B145695), or even under solvent-free conditions, is a critical research direction researchgate.net.

Development of Highly Enantioselective Biocatalytic Systems

Biocatalysis offers a powerful route to enantiomerically pure chiral alcohols and esters due to the remarkable selectivity of enzymes. tudelft.nlresearchgate.net Future efforts in producing enantiopure (R)- or (S)-Ethyl 3-hydroxynonanoate should focus on discovering and engineering highly efficient biocatalytic systems.

Enzyme Discovery and Engineering: Ketoreductases (KREDs) are particularly promising for the asymmetric reduction of the precursor β-keto ester. rsc.org

Genome Mining: Prospecting microbial genomes for novel KREDs with high activity and selectivity towards ethyl 3-oxononanoate is a key starting point. rsc.org

Protein Engineering: Once promising enzymes are identified, structure-guided protein engineering can be employed to enhance their stability, substrate scope, and enantioselectivity. rsc.orgmanchester.ac.uk The goal is to develop robust biocatalysts that perform optimally under industrial process conditions.

Whole-Cell Biocatalysis and Process Optimization: Using whole microbial cells (e.g., yeasts or engineered bacteria like E. coli) can circumvent the need for costly isolation of enzymes and cofactor regeneration. nih.govnih.gov

System Design: Research should focus on developing self-sufficient heterogeneous biocatalysts where the enzyme and cofactor regeneration system are co-immobilized, enabling long-term operational stability in continuous flow reactors. rsc.org

Process Intensification: Future studies should aim to optimize reaction conditions (pH, temperature, substrate concentration) and employ strategies like in situ product removal to overcome challenges such as substrate or product inhibition, thereby maximizing space-time yield. nih.govrsc.org

The following table outlines prospective targets for the development of biocatalytic systems for the synthesis of enantiopure this compound, based on results from analogous β-keto ester reductions.

| Catalyst Type | Potential Microorganism/Enzyme | Target Transformation | Key Research Objectives |

| Whole-Cell | Saccharomyces cerevisiae (Baker's Yeast) | Asymmetric reduction of ethyl 3-oxononanoate | Optimize fermentation conditions; Investigate genetic engineering to enhance specific reductase activity. |

| Whole-Cell | Rhodococcus erythropolis | Enantioselective hydrolysis or reduction | Screen strains for novel hydrolase or reductase activity on non-natural substrates like ethyl 4-cyano-3-hydroxybutyrate. nih.govresearchgate.net |

| Isolated Enzyme | Engineered Ketoreductase (KRED) | Highly enantioselective reduction of ethyl 3-oxononanoate | Employ structure-guided mutagenesis to achieve >99% enantiomeric excess (e.e.) and high turnover numbers. rsc.org |

| Isolated Enzyme | (S)-1-phenylethanol dehydrogenase (PEDH) | (S)-selective reduction of ethyl 3-oxononanoate | Explore substrate tolerance for longer-chain keto esters and optimize cofactor recycling. nih.gov |

In-depth Mechanistic Studies of Enzymatic and Chemical Transformations

A deeper mechanistic understanding of the reactions used to synthesize this compound is essential for rational catalyst design and process optimization.

Enzymatic Mechanisms: For biocatalytic reductions, future research should elucidate the precise molecular interactions within the enzyme's active site.

Structural Biology: Obtaining crystal structures of ketoreductases in complex with the substrate (ethyl 3-oxononanoate) or its analogs would provide invaluable snapshots of the binding mode.

Computational Modeling: Molecular dynamics (MD) simulations and docking experiments can explain the origins of enantioselectivity by analyzing the stability of diastereomeric transition states. nih.gov This knowledge can guide protein engineering efforts to invert or enhance stereoselectivity. rsc.org The catalytic mechanism of many oxidoreductases involves a conserved tyrosine residue acting as a general acid to protonate the carbonyl oxygen while a hydride is transferred from the NAD(P)H cofactor. tudelft.nlrsc.org Detailed quantum mechanics/molecular mechanics (QM/MM) studies could further illuminate this process for specific enzymes acting on ethyl 3-oxononanoate.

Chemical Catalysis Mechanisms: For chemical methods like asymmetric hydrogenation, mechanistic studies are equally important. The Noyori asymmetric hydrogenation, which utilizes Ruthenium-BINAP complexes, is a powerful tool for reducing β-keto esters. harvard.edunih.govacs.org